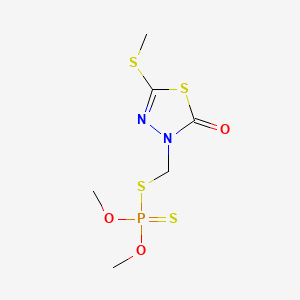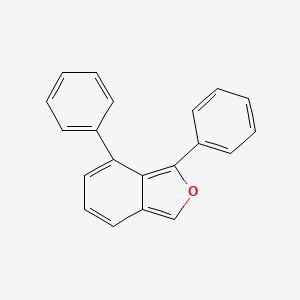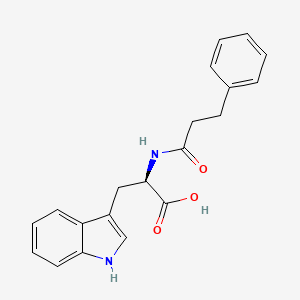![molecular formula C13H11N3O B12905933 4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one CAS No. 88875-30-3](/img/structure/B12905933.png)
4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Its chemical structure consists of a pyrimidine ring fused with an imidazole ring, with a methyl group (CH₃) at position 4 and a phenyl group (C₆H₅) at position 6.
- Exposure to PhIP occurs primarily through dietary intake, especially when consuming grilled, fried, or roasted meats.
PhIP: is a heterocyclic aromatic amine commonly found in cooked meat and other heat-processed foods. It belongs to a class of mutagens.
準備方法
Industrial Production: While PhIP is not directly synthesized industrially, its formation during cooking processes is relevant for food safety and health considerations.
化学反応の分析
Reactions: PhIP can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the context (e.g., cooking temperature, pH). For example, high-temperature cooking generates PhIP from precursors.
Major Products: The primary product is PhIP itself, but other minor derivatives may form during cooking.
科学的研究の応用
Cancer Research: PhIP is a potent carcinogen, implicated in DNA damage and mutagenesis. Researchers study its role in cancer development.
Toxicology: Investigating PhIP’s effects on human health, metabolism, and exposure levels.
Food Safety: Assessing dietary exposure and developing mitigation strategies.
作用機序
DNA Interaction: PhIP binds to DNA, leading to mutations and potentially cancer initiation.
Metabolic Activation: Cytochrome P450 enzymes activate PhIP, forming reactive intermediates that damage DNA.
Molecular Targets: DNA adducts and protein modifications contribute to its toxicity.
類似化合物との比較
Similar Compounds: Other heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) share structural features.
Uniqueness: PhIP’s prevalence in cooked meats and its specific mutagenic properties distinguish it from similar compounds.
Remember that PhIP’s health implications underscore the importance of understanding its formation, metabolism, and potential risks
特性
CAS番号 |
88875-30-3 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC名 |
4-methyl-6-phenyl-1H-imidazo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12(17)15-11-8-14-13(16(9)11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) |
InChIキー |
ILCOKMDEZZAZJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC2=CN=C(N12)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


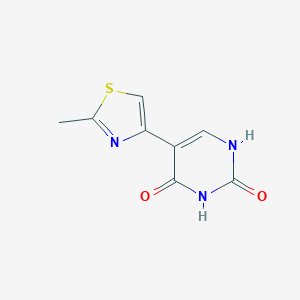
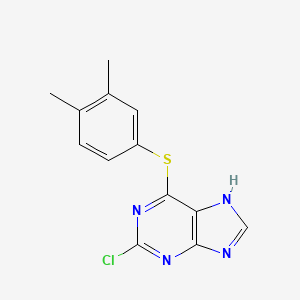
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)
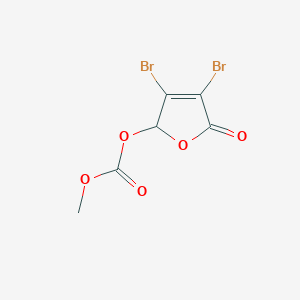
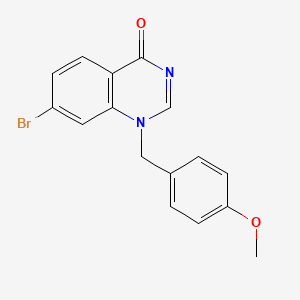
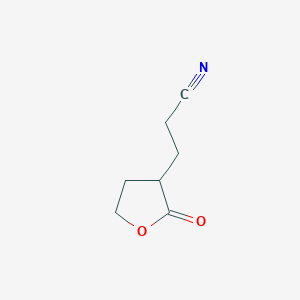
![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)
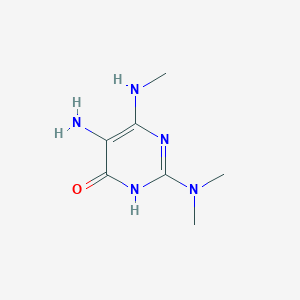

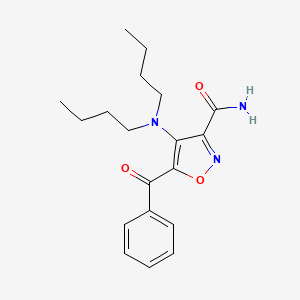
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)
